2,2,3,3-Tetramethylcyclopropanecarboxylic acid
Overview
Description
2,2,3,3-Tetramethylcyclopropanecarboxylic acid is an inactive cyclopropyl analog of valproic acid (major antiepileptic drug). Inhibition of histone deacetylases and tumor cells cytotoxicities of this compound was studied.
This compound is a monocarboxylic acid consisting of cyclopropanecarboxylic acid having four methyl substituents. It derives from a cyclopropanecarboxylic acid.
Scientific Research Applications
Antiepileptic Potential
2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) has been explored for its potential in antiepileptic drugs. A study by Pessah et al. (2009) demonstrated that an alpha-fluoro derivative of TMCA showed significantly higher potency than valproic acid in anticonvulsant tests, with minimal teratogenicity in mice. This suggests TMCA derivatives could be promising candidates for new antiepileptic and central nervous system drugs (Pessah et al., 2009).
Insecticide Research
TMCA has applications in the field of insecticides. Song et al. (2004) and Furuhata et al. (1987) have studied its derivatives for insecticidal properties. Particularly, the incorporation of TMCA into triorganotin molecules has been explored for enhanced effectiveness against mosquitoes, indicating its potential in developing new insecticides (Song et al., 2004), (Furuhata et al., 1987).
Chemical Synthesis and Transformations
Kayukova et al. (2005) explored the reaction of 2,2,3,3-tetracyanocyclopropanecarboxylic acid with iodides, leading to the synthesis of novel compounds, indicating its utility in diverse chemical synthesis (Kayukova et al., 2005). Additionally, Bardasov et al. (2009) developed a method for synthesizing tetracyanocyclopropyl ketones, showcasing TMCA’s role in facilitating unique chemical reactions (Bardasov et al., 2009).
Environmental Interactions
The degradation and environmental interactions of TMCA-based compounds have been studied. For instance, the degradation of a pyrethroid insecticide containing TMCA in soil was researched by Roberts et al. (1977), highlighting the environmental fate of such compounds (Roberts et al., 1977).
Material Science Applications
In material science, TMCA derivatives have been investigated for their potential in various applications. For example, Turcan-Trofin et al. (2019) studied linear and cyclic siloxanes functionalized with TMCA derivatives, indicating their utility in creating novel materials with potential applications as liquid electrolytes (Turcan-Trofin et al., 2019).
Medicinal Chemistry and Drug Development
TMCA's role in medicinal chemistry and drug development is significant. Sobol et al. (2004) synthesized amide derivatives of TMCA, showcasing its relevance in the search for new central nervous system active drugs with antiepileptic activity (Sobol et al., 2004).
Mechanism of Action
Target of Action
2,2,3,3-Tetramethylcyclopropanecarboxylic acid is an inactive cyclopropyl analog of valproic acid , a major antiepileptic drug . The primary target of this compound is histone deacetylases , which are crucial enzymes involved in the regulation of gene expression.
Mode of Action
The compound interacts with its target, histone deacetylases, by inhibiting their activity . This inhibition results in changes to the acetylation status of histones, thereby affecting gene expression.
Result of Action
The inhibition of histone deacetylases by this compound can lead to cytotoxicities in tumor cells . This suggests that the compound may have potential applications in cancer therapy.
Safety and Hazards
Personal protective equipment and face protection should be worn when handling 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. Adequate ventilation should be ensured, and ingestion and inhalation should be avoided. It should not come into contact with the eyes, skin, or clothing . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
2,2,3,3-Tetramethylcyclopropanecarboxylic acid is an important intermediate in the synthesis of efficient low-toxicity mite and insect-killing agents . It is also used in the synthesis of CNS-active compounds . Therefore, it has potential applications in the fields of pesticides and pharmaceuticals.
Biochemical Analysis
Biochemical Properties
It has been found to inhibit histone deacetylases and exhibit cytotoxicities in tumor cells
Cellular Effects
Its ability to inhibit histone deacetylases suggests that it may influence gene expression and cellular metabolism .
Molecular Mechanism
Its ability to inhibit histone deacetylases suggests that it may bind to these enzymes and prevent them from removing acetyl groups from histones, thereby influencing gene expression .
Properties
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHVXKNMCGSLAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166082 | |
Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15641-58-4 | |
Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15641-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015641584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tetramethylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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